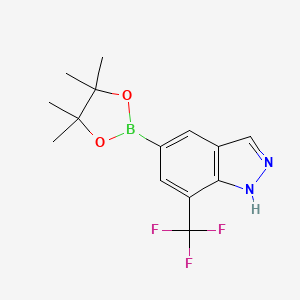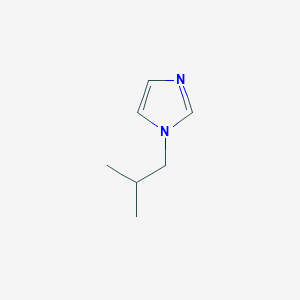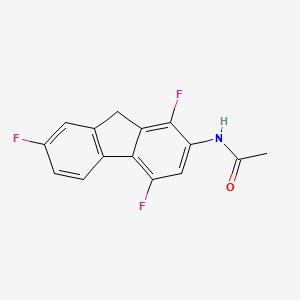![molecular formula C11H6F3N3 B13995697 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination . Another approach involves the use of organometallic compounds to introduce the trifluoromethyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been used to functionalize the quinoline ring . Additionally, visible-light-mediated oxidative cyclization has been explored for the efficient synthesis of quinolines at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes. This results in its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
3,4-Dihydroisoquinoline: Another fluorinated heterocyclic compound with different biological properties.
2-Propyl-3-(trifluoromethyl)quinoline: A closely related compound with similar chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated quinolines. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H6F3N3 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2H-pyrazolo[4,3-h]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7-4-3-6-2-1-5-15-8(6)9(7)16-17-10/h1-5H,(H,16,17) |
Clé InChI |
SBEWJKAFFPUMOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NNC(=C3C=C2)C(F)(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)





